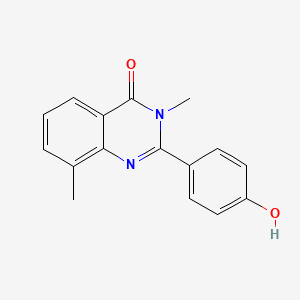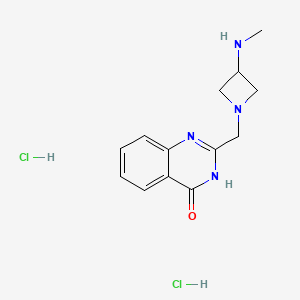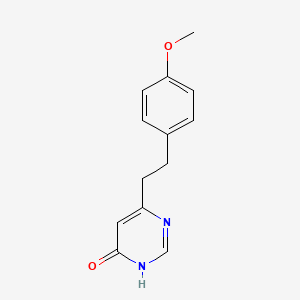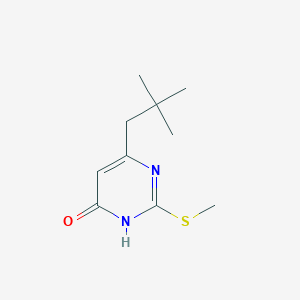![molecular formula C12H14ClN3 B1486816 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1803571-96-1](/img/structure/B1486816.png)
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
概要
説明
“2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1803571-96-1 . It has a molecular weight of 235.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride . The Inchi Code is 1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .科学的研究の応用
Chemical Detoxification and Synthesis
- A study by Sharma et al. (2018) highlights the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in treating mercury-induced toxicity (N. Sharma et al., 2018).
Antimicrobial Agents
- Research by Al‐Tel and Al‐Qawasmeh (2010) showcases the synthesis of new imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents, indicating their effectiveness against various Gram-positive and Gram-negative bacteria, highlighting the importance of substituent nature on antimicrobial activity (T. Al‐Tel & Raed A. Al‐Qawasmeh, 2010).
Fluorescent Property for Biomarkers
- Velázquez-Olvera et al. (2012) investigated 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines for their fluorescent properties, proposing their application as biomarkers and photochemical sensors, with findings suggesting the hydroxymethyl group may enhance fluorescence intensity (Stephanía Velázquez-Olvera et al., 2012).
Novel Synthesis Approaches
- Liu (2013) described the synthesis of novel imidazo[1,2-a]pyrimidine compounds, providing insights into the methodologies for creating these compounds, which could further the development of new chemicals for various applications (J. Liu, 2013).
Molecular Design for Biological Applications
- Zhang et al. (2019) developed a new strategy for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, demonstrating the potential for creating small molecule libraries for biological activity screening, including antiproliferative properties against cancer cell lines (Kena Zhang et al., 2019).
Environmental and Green Chemistry
- Liu, Lei, and Hu (2012) developed a method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride in water, highlighting an environmentally friendly approach to chemical synthesis (Jun-hua Liu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
The mechanism of action of imidazole derivatives often involves interaction with enzymes or receptors in the body. For example, some imidazole derivatives inhibit the enzyme cytochrome P450, which plays a key role in drug metabolism . Others may interact with G-protein coupled receptors, ion channels, or other cellular targets .
The pharmacokinetics of imidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. Factors that can influence pharmacokinetics include the compound’s lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic reactions .
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of some imidazole derivatives can be enhanced or inhibited by certain metal ions .
生化学分析
Biochemical Properties
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction with COX-2 is crucial as it can modulate inflammatory responses by inhibiting the production of prostaglandins. Additionally, this compound can bind to various proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . The compound’s impact on cellular metabolism includes changes in the levels of key metabolites and energy production, which can affect cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold effects and dose-response relationships are essential considerations for the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can affect the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds . These interactions can influence the overall metabolic profile and pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, affecting its localization and accumulation within cells . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. The subcellular distribution of the compound can affect its efficacy and specificity in modulating cellular processes.
特性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIXIYYUFUCUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1486739.png)
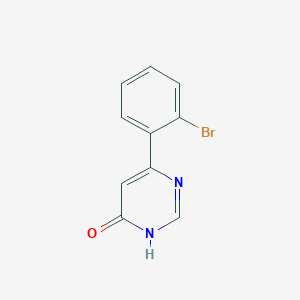

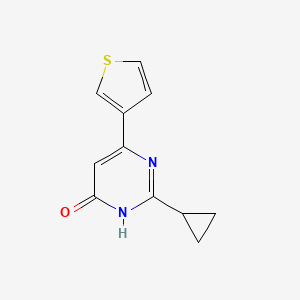
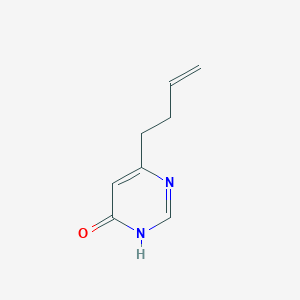


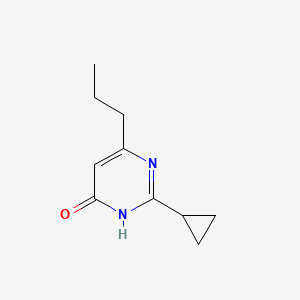
![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
